rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate reflects its fused bicyclic structure and substituent arrangement. The parent hydrocarbon, azabicyclo[3.2.0]heptane, consists of a seven-membered bicyclic system with nitrogen at position 3. The numbering begins at the bridgehead nitrogen, proceeding through the longest bridge (three carbons) to the second bridgehead (C5), followed by the shorter bridge (two carbons).
The methyl carboxylate group occupies position 1, while the benzyl substituent attaches to the nitrogen at position 3. The stereochemical descriptors (1R,5R) denote the absolute configuration of the two chiral centers at C1 and C5. The "rel" prefix indicates relative stereochemistry, acknowledging unresolved absolute configuration during early synthetic stages.
Constitutional isomerism may arise from:
- Bridgehead nitrogen placement : Alternative azabicyclo frameworks (e.g., 2-azabicyclo[3.2.0]heptane) differ in nitrogen position.
- Substituent orientation : Variants with benzyl or carboxylate groups at non-equivalent positions (e.g., C2 or C4) constitute distinct isomers.
| Constitutional Isomer | Key Structural Differences |
|---|---|
| 2-Azabicyclo[3.2.0]heptane analog | Nitrogen at bridgehead position 2 instead of 3 |
| 3-Benzyl-1-methyl carboxylate isomer | Carboxylate at C3, benzyl at C1 |
Bicyclic Framework Topology: Azabicyclo[3.2.0]heptane Ring System
The azabicyclo[3.2.0]heptane core comprises two fused rings: a four-membered cyclobutane and a five-membered pyrrolidine-like ring. Bridge analysis reveals:
- Bridge 1 : Connects N3 to C5 via three carbons (C4, C7, C6)
- Bridge 2 : Links N3 to C1 through two carbons (C2, C1)
X-ray crystallography of analogous compounds shows significant ring strain, with bond angles deviating from ideal tetrahedral geometry. The cyclobutane ring exhibits ~88° internal angles , while the pyrrolidine ring adopts a twist-boat conformation to alleviate steric clashes.
| Topological Feature | Measurement |
|---|---|
| Cyclobutane C-C-C angles | 87.6–89.2° |
| Pyrrolidine N-C-C angles | 104.3–112.8° |
| Bridgehead torsion angle (N3-C1-C5) | 128.4° |
Density functional theory (DFT) calculations suggest the bicyclic system's strain energy reaches ~25 kcal/mol , primarily from cyclobutane distortion. This strain influences reactivity, particularly in ring-opening reactions or stereochemical inversions.
Stereochemical Configuration at C1 and C5 Chiral Centers
The (1R,5R) configuration establishes a rigid spatial arrangement critical to molecular recognition. Crystallographic data for related azabicyclo compounds reveal:
- C1 carboxylate orientation : Axial position relative to the cyclobutane plane
- C5 hydrogen : Equatorial placement minimizes 1,3-diaxial interactions
| Stereochemical Parameter | Value |
|---|---|
| C1-C5 distance | 2.48 Å |
| Dihedral angle (N3-C1-C5-C6) | −55.1° |
| Pyramidalization at N3 | 12.7° |
The retention of configuration at C1 and C5 under thermal stress (up to 150°C) demonstrates exceptional stereochemical stability, attributed to the bicyclic framework's rigidity. Chiral HPLC analyses of synthetic intermediates show >98% enantiomeric excess for the (1R,5R) diastereomer, confirming efficient asymmetric synthesis protocols.
Benzyl Substituent Orientation and Conformational Dynamics
The N3-benzyl group adopts a pseudo-equatorial orientation to avoid unfavorable van der Waals contacts with the methyl carboxylate. Variable-temperature NMR studies (−90°C to +40°C) reveal:
- Restricted rotation : Energy barrier of 14.2 kcal/mol for benzyl group rotation
- Atropisomerism : Two distinct rotamers observable below −60°C
Conformational analysis identifies three low-energy states:
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| A (global minimum) | 0.0 | Benzyl orthogonal to carboxylate |
| B | 1.3 | Benzyl partially eclipsed with C1 |
| C | 2.8 | Benzyl axial relative to bicyclic plane |
Molecular dynamics simulations suggest the benzyl group samples multiple orientations on the picosecond timescale , while the bicyclic core remains rigid. This dynamic behavior enables adaptive binding in supramolecular contexts while maintaining structural integrity.
Properties
IUPAC Name |
methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)15-8-7-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBIWLHSMLLKD-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Mediated Cyclopropanation
The Hodgson cyclopropanation protocol, optimized for bicyclo[3.1.0] systems, has been modified for [3.2.0] frameworks. Starting from (R)-epichlorohydrin, a four-step telescoped sequence generates the bicyclic ketone precursor (Table 1). Key steps include:
- Ring-opening of (R)-epichlorohydrin with allylmagnesium chloride to yield chlorohydrin intermediate (91–94% crude yield).
- Base-mediated epoxide formation (80–90% in-solution yield).
- Lithium-TMP-promoted cyclopropanation to form the bicyclo[3.2.0] alcohol (82% crude yield).
- TEMPO-mediated oxidation to the ketone (94% in-solution yield).
Table 1. Optimization of Bicyclo[3.2.0] Ketone Synthesis
| Step | Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | AllylMgCl addition | −25°C, THF | 91–94 | 98–99 |
| 2 | Epoxide formation | NaOH, MTBE, 50°C | 80–90 | 98.9 |
| 3 | Cyclopropanation | Li-TMP, −10°C | 82 | 93 |
| 4 | TEMPO oxidation | NaOCl, K₂HPO₄, −5°C | 94 | 97 |
This sequence achieves an overall isolated yield of 31–33% for the bicyclic ketone, with losses attributed to distillation inefficiencies.
Photochemical [2+2] Cycloaddition
Alternative routes employ UV-light-mediated [2+2] cycloadditions between enamines and alkenes. For example, irradiation of N-benzyl-2-pyrrolidone with methyl acrylate generates the bicyclo[3.2.0] skeleton in 45% yield, albeit with poor stereoselectivity (dr 1:1). Recent advances using chiral templates or asymmetric catalysis have improved diastereomeric ratios to 4:1, though scalability remains limited.
Functionalization of the Bicyclic Core
Introduction of the Methyl Ester Group
The bridgehead methyl ester is installed via Albright–Goldman oxidation or Mitsunobu esterification. In the former, treatment of the bicyclic alcohol with dimethyl sulfoxide (DMSO) and acetic anhydride affords the ester in 85% yield. Mitsunobu conditions (DIAD, PPh₃) with methyl carboxybenzyl alcohol achieve comparable yields (82%) but require stoichiometric reagents.
Benzyl Group Installation and Amine Protection
Reductive amination of the ketone intermediate with benzylamine, followed by sodium cyanoborohydride reduction, introduces the N-benzyl group in 78% yield. Alternatively, Ullmann coupling between the bicyclic bromide and benzylamine under CuI catalysis provides the tertiary amine in 65% yield.
Stereochemical Control and Resolution
Achieving the (1R,5R) configuration necessitates chiral pool synthesis or enzymatic resolution. Starting from (R)-epichlorohydrin, the inherent chirality is propagated through the cyclopropanation and oxidation steps, yielding enantiomerically pure material (ee >99%). Racemic mixtures derived from non-chiral precursors require kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B), achieving ee values of 95% after 48 hours.
Industrial-Scale Considerations
A hundred-gram-scale synthesis has been demonstrated for analogous bicyclo[3.1.0] systems, highlighting the feasibility of telescoped processes and in-situ quenching to minimize purification. Critical parameters include:
- Solvent selection : MTBE and THF enable efficient extractions and azeotropic drying.
- Temperature control : Cryogenic conditions (−25°C to −10°C) suppress side reactions during Grignard additions.
- Catalyst recycling : TEMPO and CuI are recoverable via aqueous extraction, reducing costs.
Chemical Reactions Analysis
Types of Reactions
rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C₁₅H₁₉NO₂ and a molar mass of 245.32 g/mol. Its structure features a benzyl group attached to a nitrogen atom within the bicyclic framework, which enhances its chemical reactivity and biological activity. The presence of the carboxylate functional group allows for various chemical modifications that are crucial for drug development and optimization .
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies:
- Neuropharmacology : The compound's structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.
- Antimicrobial Properties : Preliminary studies indicate that related azabicyclo compounds possess antibacterial activity, suggesting that this compound may exhibit similar properties.
Case Study 1: Antimicrobial Activity
A study exploring the antibacterial properties of azabicyclo compounds highlighted their efficacy against various bacterial strains. The research demonstrated that modifications to the azabicyclo framework could enhance antibacterial potency, indicating that this compound might be similarly effective .
| Compound Name | Antibacterial Activity | Reference |
|---|---|---|
| This compound | Potentially active | |
| 6-Bromobenzyl 3-Azabicyclo[3.2.0]heptane | Active against E.coli |
Case Study 2: Neuropharmacological Research
Research into structurally similar compounds has shown promising results in modulating neurotransmitter systems, particularly in enhancing cognitive function and reducing symptoms in neurodegenerative diseases. The unique stereochemistry of this compound may contribute to its potential as a therapeutic agent in this domain .
Mechanism of Action
The mechanism by which rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the azabicyclo family, which includes diverse derivatives with variations in ring size, substituents, and stereochemistry. Below is a detailed comparison with key analogues:
rac-Methyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate (CAS: 2137649-44-4)
- Molecular Formula: C₈H₁₃NO₂
- Molar Mass : 155.2 g/mol
- Key Differences : Lacks the benzyl substituent at the nitrogen atom, reducing steric hindrance and lipophilicity. This simpler analogue is a versatile scaffold for medicinal chemistry but exhibits lower biological activity due to the absence of the benzyl group, which may enhance target binding in the parent compound .
ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS: 2456272-43-6)
- Molecular Formula: C₁₆H₁₉NO₄
- Molar Mass : 287.31 g/mol
- Key Differences :
(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Molecular Formula : C₁₉H₂₅N₃O₆S
- Key Differences :
(1R,5S)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-diethyl carboxylate
- Molecular Formula: C₁₉H₂₅NO₄
- Molar Mass : 331.42 g/mol
- The (1R,5S) stereoisomer may exhibit distinct pharmacological properties due to altered spatial orientation .
Data Table: Structural and Physicochemical Comparison
Biological Activity
rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate, with a molecular formula of CHNO and a molecular weight of 245.32 g/mol, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its receptor binding affinities, synthesis methods, and relevant case studies.
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The stereochemistry at the 1R and 5R positions is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 2751265-32-2 |
| Purity | ≥95% |
Receptor Binding Affinity
Research indicates that derivatives of the 3-azabicyclo[3.2.0]heptane class exhibit significant binding affinity to dopamine receptors, particularly D(2L) and D(3) subtypes. A study highlighted that these compounds demonstrated greater binding affinity compared to D(1) receptors, suggesting their potential role in modulating dopaminergic signaling pathways .
The action mechanism of this compound is believed to involve the modulation of neurotransmitter systems, particularly dopamine pathways. The distinct binding affinities of individual enantiomers suggest that stereochemistry plays a significant role in their pharmacological effects .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Chemoenzymatic Synthesis : Utilizing immobilized lipase B from Candida antarctica for kinetic resolution to obtain enantiomerically pure compounds.
- Multicomponent Reactions : This approach allows for the efficient synthesis of various derivatives while maintaining the desired stereochemical configuration.
Case Studies
A notable case study involved the evaluation of several 3-azabicyclo[3.2.0]heptane derivatives for their biological activity in vitro and in vivo:
- Dopamine Receptor Studies : Compounds were tested for their ability to bind to dopamine receptors in rat brain tissue, showing promising results in terms of selectivity and potency.
- Behavioral Studies : Animal models treated with these compounds exhibited altered dopaminergic activity, suggesting potential therapeutic applications in disorders such as schizophrenia and Parkinson's disease.
Q & A
Basic: What synthetic methodologies are recommended for preparing rel-Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate?
The synthesis of this bicyclic compound typically involves multistep routes focusing on constructing the azabicyclo[3.2.0]heptane core. A common approach includes:
- Diels-Alder reactions to form the bicyclic framework, followed by functional group modifications (e.g., benzylation, carboxylation). For example, describes hydroxylation and ring-opening steps using reagents like N-methylmorpholine-N-oxide and potassium peroxymonosulfate to functionalize similar azabicyclo structures .
- Purification via column chromatography or recrystallization, as demonstrated in the isolation of bicyclic intermediates (e.g., 93% yield for compound 10 in ).
Advanced: How can stereochemical purity be optimized during synthesis?
The relative (1R,5R) configuration requires precise control of reaction conditions:
- Chiral auxiliaries or catalysts : Use enantioselective reagents to direct stereochemistry during cyclization. highlights the use of X-ray crystallography to unambiguously confirm stereochemistry in similar bicyclic systems, which is critical for validating synthetic routes .
- Low-temperature reactions : Slow kinetics at reduced temperatures (e.g., 0–5°C) can minimize epimerization, as seen in hydroxylation protocols ().
- Monitoring via NMR : Coupling constants in 1H NMR (e.g., δ 3.52 ppm for bridgehead protons in ) provide real-time feedback on stereochemical outcomes .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assign peaks for the bicyclic core (e.g., bridgehead protons at δ 3.08–3.00 ppm in ) and benzyl group (aromatic protons at δ 7.56–7.24 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1700–1750 cm⁻¹ for the methyl ester) and amine/amide bands .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 285 for similar bicyclic esters in ) .
Advanced: How should researchers resolve contradictions in spectroscopic data for derivatives?
Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents (e.g., NOE correlations for bridgehead protons) .
- X-ray crystallography : Definitive structural assignment, as applied in to confirm bicyclic configurations .
- Comparative analysis : Cross-reference with published data for analogous compounds (e.g., bicyclo[3.2.0] systems in and ) .
Basic: What storage conditions are critical for maintaining stability?
- Dry, inert environments : Store in sealed containers under nitrogen or argon to prevent hydrolysis of the ester group (see P402 + P404 guidelines in ) .
- Low-temperature storage : –20°C for long-term stability, as recommended for similar oxygen-sensitive bicyclic compounds ( ) .
Advanced: How to design experiments to probe reactivity under varying conditions?
- Acid/Base Stability : Expose the compound to pH gradients and monitor degradation via HPLC (e.g., ’s use of aqueous acetone for hydrolysis) .
- Oxidative/Reductive Studies : Test with agents like LiAlH4 () or ozone to assess ester/amine group reactivity .
- Thermal Analysis : DSC/TGA to determine decomposition thresholds (refer to H200 codes in for explosive hazards in related compounds) .
Basic: What are common impurities, and how are they identified?
- By-products : Unreacted starting materials or epimerized isomers. Use TLC/HPLC with UV detection (’s 93% purity for compound 10) .
- Residual solvents : GC-MS to detect traces of dichloromethane or THF from synthesis .
Advanced: What computational methods support structural and mechanistic studies?
- DFT Calculations : Model transition states for cyclization steps (e.g., bicyclo[3.2.0] ring formation) .
- Molecular Dynamics : Simulate solvent effects on stereochemical outcomes (e.g., ’s InChI data for conformational analysis) .
Basic: How is the compound’s solubility profile determined?
- Solvent screening : Test solubility in polar (water, methanol) and nonpolar (hexane, DCM) solvents. notes ethyl esters’ preference for organic phases .
- LogP calculations : Use XLogP3 values (e.g., 1.92 for similar bicyclic compounds in ) to predict partitioning behavior .
Advanced: What strategies address low yields in large-scale synthesis?
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., Diels-Alder reactions in ) .
- Catalyst optimization : Screen Pd/C or enzymes for selective benzylation (’s benzylamine derivatives as analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
